REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:15])[C:7]([CH2:10][CH2:11][CH2:12][C:13]#[N:14])=[N:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH3:15])[C:7]([CH2:10][CH2:11][CH2:12][C:13]#[N:14])=[N:8][CH:9]=1
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Name
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5-Nitro-2-(3-cyanopropyl)-3-methylpyridine
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Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=NC1)CCCC#N)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The filtered solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1)CCCC#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |